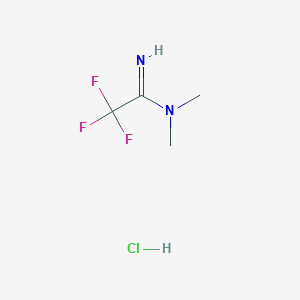
2,2,2-Trifluoro-N,N-dimethylacetimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N,N-dimethylacetimidamide hydrochloride is a chemical compound known for its unique properties due to the presence of trifluoromethyl and dimethyl groups. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 2,2,2-Trifluoro-N,N-dimethylacetimidamide hydrochloride typically involves the reaction of 2,2,2-trifluoro-N,N-dimethylacetamide with hydrochloric acid. The reaction conditions often include cooling the reaction mixture to low temperatures, such as -78°C, and using anhydrous solvents like tetrahydrofuran (THF). The reaction mixture is then warmed to room temperature, followed by the addition of water and aqueous hydrochloric acid. The mixture is extracted with ethyl acetate, washed with saturated aqueous sodium chloride, and dried over sodium sulfate .
Analyse Chemischer Reaktionen
2,2,2-Trifluoro-N,N-dimethylacetimidamide hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Oxidation and reduction: It can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form corresponding amides and acids.
Common reagents used in these reactions include lithium diisopropylamide (LDA), sodium hydride (NaH), and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N,N-dimethylacetimidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is used in the study of enzyme inhibitors and other biological molecules.
Industry: The compound is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-N,N-dimethylacetimidamide hydrochloride involves its interaction with molecular targets through nucleophilic substitution and other chemical reactions. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in various pathways and reactions. The exact molecular targets and pathways depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoro-N,N-dimethylacetimidamide hydrochloride can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N,N-dimethylacetamide: This compound is similar in structure but lacks the hydrochloride group, which affects its reactivity and applications.
2,2,2-Trifluoroacetamide: Another similar compound, but with different substituents, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its combination of trifluoromethyl and dimethyl groups, which confer specific reactivity and properties .
Eigenschaften
CAS-Nummer |
2794-33-4 |
|---|---|
Molekularformel |
C4H8ClF3N2 |
Molekulargewicht |
176.57 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N,N-dimethylethanimidamide;hydrochloride |
InChI |
InChI=1S/C4H7F3N2.ClH/c1-9(2)3(8)4(5,6)7;/h8H,1-2H3;1H |
InChI-Schlüssel |
BYUVFFYJJUJCHM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=N)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B13012392.png)
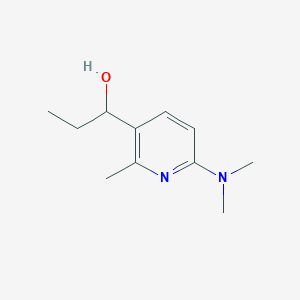
![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)
![tert-butyl (1R,4R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13012408.png)
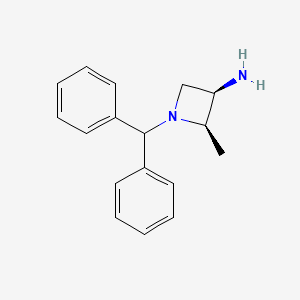
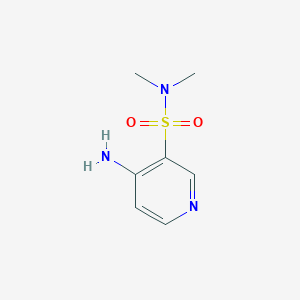

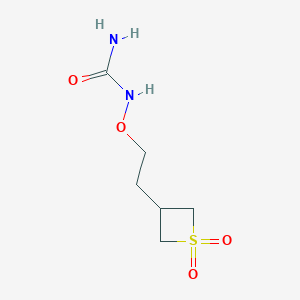
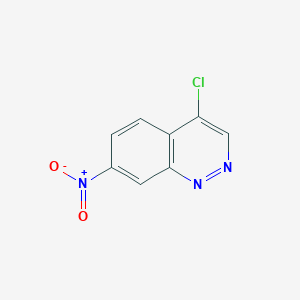
![3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13012434.png)
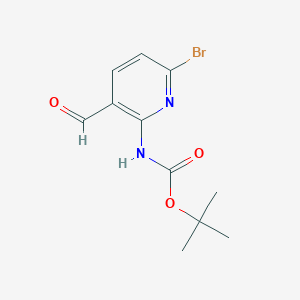
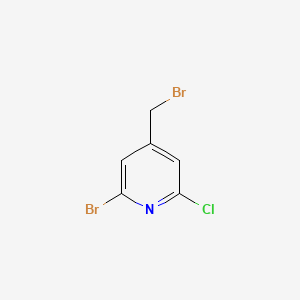
![tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13012441.png)
![Methyl 3-(8-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B13012456.png)
